molecular formula C21H21ClN2O4S B2884778 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone CAS No. 850932-97-7

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone

Cat. No. B2884778
CAS RN: 850932-97-7
M. Wt: 432.92
InChI Key: XEQLEJOYFXRZGE-UHFFFAOYSA-N
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Description

The compound “2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The compound also has a sulfonyl group attached to a morpholinoethanone, which could potentially have interesting chemical properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized using sulfonyl chlorides or sulfinates . These reagents can introduce the sulfonyl group to the molecule. The indole ring can be formed through a variety of methods, including the Fischer indole synthesis .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl group and the indole ring. The sulfonyl group can participate in a variety of reactions, including substitutions and additions . The indole ring is also a common site of reactivity in many compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its molecular weight, polarity, solubility, and stability .

Scientific Research Applications

Biological Potential of Indole Derivatives

Indole derivatives, such as the compound , have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities makes indole derivatives an area of interest for researchers in the field of medicinal chemistry.

Synthesis of Indole Derivatives

Indole derivatives are significant in the field of synthetic chemistry . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Anti-Inflammatory Activity

Some derivatives of the compound have been evaluated for their anti-inflammatory effects . This indicates potential applications in the treatment of conditions characterized by inflammation .

Antiproliferative Activity

Some derivatives of the compound have been evaluated for their antiproliferative effects against various human cell lines. This indicates potential applications in cancer research.

Antitubercular Activities

Certain derivatives of the compound have demonstrated significant antitubercular activity. This suggests potential for tuberculosis treatment.

Insecticidal Properties

Studies on compounds containing similar structures have shown insecticidal properties. This indicates potential agricultural uses.

Electrochemical Oxidation

Research on the electrochemical oxidation of related compounds highlights their potential in synthetic chemistry applications.

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on its intended use. For example, if it’s used as a drug, it would interact with biological targets in the body. If it’s used as a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction .

Future Directions

The future directions for this compound could be varied. It could be studied for its potential uses in medicine, given the presence of the indole ring which is common in many drugs . It could also be used as a building block in the synthesis of other complex organic molecules .

properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S/c22-17-7-5-16(6-8-17)13-24-14-20(18-3-1-2-4-19(18)24)29(26,27)15-21(25)23-9-11-28-12-10-23/h1-8,14H,9-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQLEJOYFXRZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone

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